

Application of CVN766 in Preclinical Models of Binge Eating Disorder

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Compound of Interest

Compound Name:	CVN766
CAS No.:	1803557-42-7
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Introduction

CVN766 is a potent and highly selective orexin-1 receptor (Ox1R) antagonist currently under investigation for the treatment of various psychiatric conditions, including binge eating disorder (BED).[1][2][3] The orexin system, particularly the Ox1R, is implicated in the regulation of reward, motivation, and stress pathways, all of which are thought to be dysregulated in BED.[4] By selectively blocking the Ox1R, **CVN766** aims to modulate these pathways and reduce the compulsive food intake characteristic of binge eating episodes. Preclinical studies in animal models are a crucial step in evaluating the potential therapeutic efficacy of compounds like **CVN766** for this indication. While specific preclinical data for **CVN766** in binge eating models has not been publicly released in detail, this document provides a comprehensive overview of the application of **CVN766** in relevant preclinical paradigms based on established methodologies and the known mechanism of action of Ox1R antagonists.

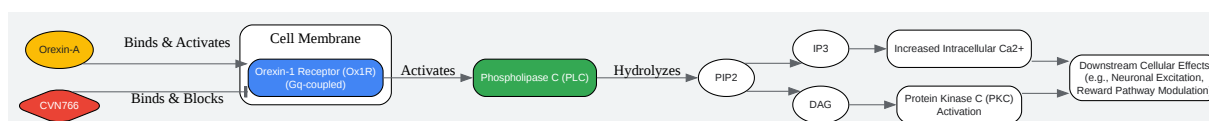
Mechanism of Action and Rationale for Use in Binge Eating Disorder

The orexin neuropeptide system, consisting of orexin-A and orexin-B peptides and their receptors, Ox1R and Ox2R, is a key regulator of several physiological functions. Ox1R is predominantly involved in reward-seeking behaviors, stress responses, and emotional regulation, making it a compelling target for disorders characterized by compulsive behaviors like BED.[4] Dysregulation of the orexin system has been linked to the pathophysiology of addiction and compulsive food consumption.[5]

CVN766 is distinguished by its high selectivity for Ox1R over Ox2R (greater than 1000-fold), which is a significant advantage.[2] Antagonism of Ox2R is primarily associated with the promotion of sleep, and the high selectivity of **CVN766** is expected to minimize the risk of somnolence, a common side effect of less selective orexin receptor antagonists.[4] The therapeutic rationale for using **CVN766** in BED is based on the hypothesis that by blocking Ox1R, it can attenuate the reinforcing properties of highly palatable foods and reduce the motivation to engage in binge eating, particularly in response to stress or other triggers.

Signaling Pathway of the Orexin-1 Receptor

The following diagram illustrates the general signaling pathway of the Orexin-1 receptor. Orexin-A binds to the Gq-protein coupled Ox1R, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades that influence neuronal excitability and behavior.



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Caption: Orexin-1 Receptor Signaling Pathway and **CVN766** Inhibition.

Preclinical Models of Binge Eating Disorder

Several rodent models have been developed to mimic the key characteristics of binge eating in humans, such as the consumption of large quantities of palatable food in a short period.^{[6][7]} These models are instrumental in evaluating the efficacy of potential pharmacotherapies like **CVN766**. A commonly used and well-validated model is the "diet-induced binge eating" model, which often incorporates periods of caloric restriction and stress to induce binge-like behavior.^{[6][8][9]}

Representative Experimental Protocol: Diet-Induced Binge Eating Model in Rats

This protocol is a representative example based on established methodologies for inducing and assessing binge-like eating in rodents.^{[6][9]}

1. Animals and Housing:

- Adult female Sprague-Dawley rats are often used as they tend to exhibit more robust binge-like eating behavior.
- Animals are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
- All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Diet and Binge Induction:

- Habituation (1 week): Animals are given ad libitum access to standard chow and water to acclimate to the housing conditions.
- Binge Induction Cycles (4-6 weeks):
 - Caloric Restriction (4 days): Access to standard chow is restricted to 60-70% of their baseline intake.
 - Refeeding (3 days): Animals are returned to ad libitum access to standard chow.

- Palatable Food Exposure (2 hours/day on specific days): During the refeeding phase, animals are given access to a highly palatable food (e.g., high-fat, high-sugar diet) for a limited period.
- Stress Induction (Optional but often included): A mild stressor (e.g., footshock, restraint stress) can be applied before the palatable food presentation to enhance binge-like consumption.

3. CVN766 Administration:

- CVN766 is typically administered orally (p.o.) via gavage.
- A vehicle control group (e.g., sterile water, saline with a suspending agent) is included.
- Different doses of CVN766 are tested to determine a dose-response relationship.
- The compound is usually administered 30-60 minutes before the presentation of the highly palatable food.

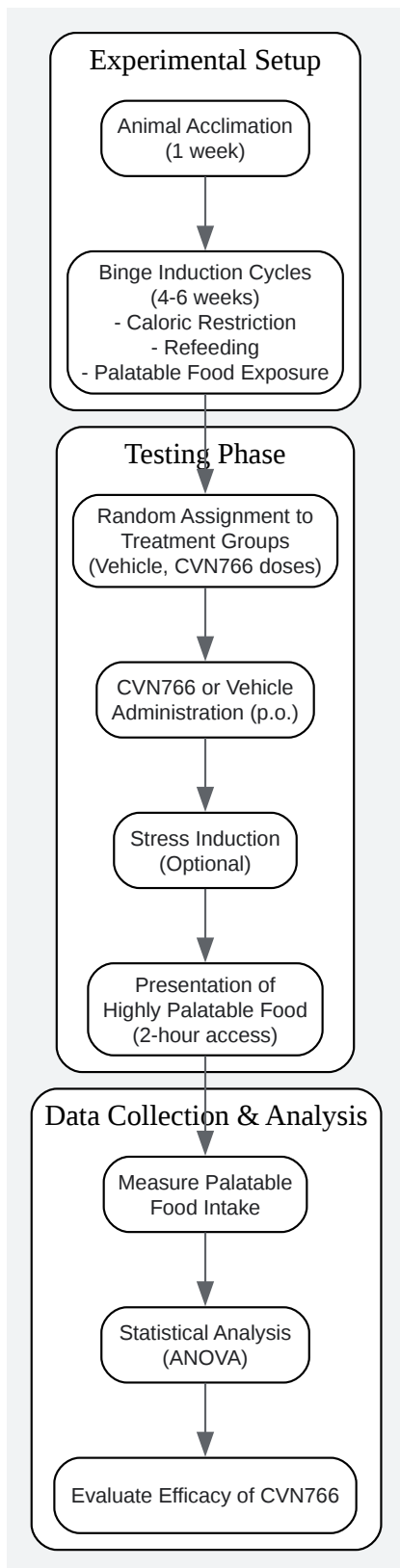
4. Measurement of Binge Eating Behavior:

- The primary endpoint is the amount of highly palatable food consumed (in grams or kilocalories) during the limited access period.
- Food intake is measured by weighing the food container before and after the session.
- Spillage should be collected and accounted for.
- Standard chow and water intake may also be monitored to assess for general effects on appetite.

5. Data Analysis:

- Data are typically analyzed using statistical methods such as one-way or two-way ANOVA, followed by post-hoc tests to compare the effects of different doses of CVN766 to the vehicle control.
- A p-value of <0.05 is generally considered statistically significant.

Experimental Workflow Diagram



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Caption: Experimental Workflow for a Preclinical Binge Eating Study.

Quantitative Data Summary (Representative)

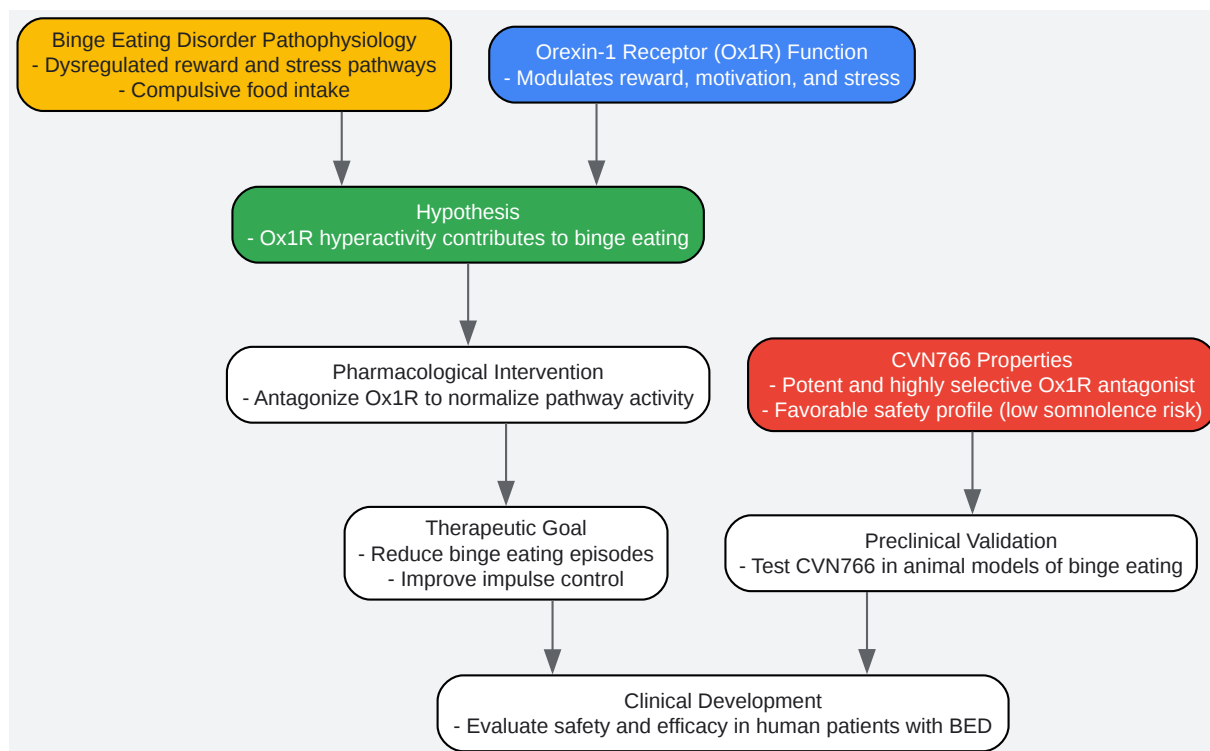
While specific quantitative data on the efficacy of **CVN766** in preclinical binge eating models is not publicly available, the following table presents illustrative data consistent with the expected outcomes for a selective Ox1R antagonist. This data is for representational purposes only and does not reflect actual experimental results for **CVN766**.

Treatment Group	Dose (mg/kg, p.o.)	N (per group)	Palatable Food Intake (kcal/2h) (Mean ± SEM)	% Reduction vs. Vehicle	p-value vs. Vehicle
Vehicle	-	10	55.2 ± 4.8	-	-
CVN766	3	10	41.4 ± 5.1	25%	< 0.05
CVN766	10	10	28.7 ± 3.9	48%	< 0.01
CVN766	30	10	19.3 ± 3.2	65%	< 0.001

Table 1: Representative Dose-Dependent Effect of an Ox1R Antagonist on Palatable Food Intake in a Rat Model of Binge Eating.

Logical Framework for CVN766 Application in Binge Eating Disorder

The decision to investigate **CVN766** for binge eating disorder is based on a clear logical progression from the underlying neurobiology of the disorder to the specific pharmacological properties of the compound.



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Caption: Logical Rationale for Developing **CVN766** for Binge Eating Disorder.

Conclusion and Future Directions

CVN766, with its high selectivity for the Ox1R, represents a promising therapeutic candidate for the treatment of binge eating disorder. The rationale for its use is strongly supported by the known role of the orexin system in reward and stress pathways implicated in the disorder. Preclinical studies using established animal models of binge eating are essential for demonstrating proof-of-concept and determining optimal dosing before advancing to human clinical trials. The protocols and frameworks outlined in this document provide a guide for researchers and drug development professionals working on **CVN766** and other selective Ox1R antagonists for the treatment of binge eating disorder. The planned Phase 2 clinical trial of **CVN766** in adults with binge eating disorder will be a critical next step in evaluating its therapeutic potential.[4]

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